molecular formula C5H11ClN4O4S B12758458 Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- CAS No. 91893-35-5

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-

Cat. No.: B12758458
CAS No.: 91893-35-5
M. Wt: 258.68 g/mol
InChI Key: WPXCIIMXSGOMHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves several steps. One common method includes the reaction of 2-chloroethylamine with nitrosourea derivatives under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is obtained as a pale yellow to light yellow solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells . The molecular targets include DNA and various enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(2-(dimethylsulfamoyl)ethyl)-1-nitrosourea

Uniqueness

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its specific chemical structure, which imparts distinct antitumor properties. Compared to similar compounds, it has shown promising results in preclinical studies for its efficacy in inducing apoptosis in cancer cells .

Properties

CAS No.

91893-35-5

Molecular Formula

C5H11ClN4O4S

Molecular Weight

258.68 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(2-sulfamoylethyl)urea

InChI

InChI=1S/C5H11ClN4O4S/c6-1-3-10(9-12)5(11)8-2-4-15(7,13)14/h1-4H2,(H,8,11)(H2,7,13,14)

InChI Key

WPXCIIMXSGOMHQ-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)N)NC(=O)N(CCCl)N=O

Origin of Product

United States

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